molecular formula C16H19N3O3 B1365545 Pro-Trp CAS No. 35310-39-5

Pro-Trp

Cat. No. B1365545
CAS RN: 35310-39-5
M. Wt: 301.34 g/mol
InChI Key: UEKYKRQIAQHOOZ-KBPBESRZSA-N
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Description

“Pro-Trp” refers to a dipeptide formed from L-proline and L-tryptophan residues . It is also known as PWWP (Pro-Trp-Trp-Pro) domain, named for a conserved Pro-Trp-Trp-Pro motif. This domain consists of 100-150 amino acids and is composed of a five-stranded antiparallel beta-barrel followed by a helical region . It is found in numerous proteins that are involved in cell division, growth, and differentiation .


Synthesis Analysis

The genetic characteristics of a tryptophan-overproducing Escherichia coli provide valuable information on L-tryptophan synthesis . The most significant identified positive mutations affected TnaA (deletion), AroG (S211F), TrpE (A63V), and RpoS (nonsense mutation Q33*) .


Molecular Structure Analysis

The PWWP domain three-dimensional structure is based on an N-terminal hydrophobic β-barrel responsible for histone methyl-lysine binding, and a C-terminal α-helical domain . The Pro-Trp-Trp-Pro motif is located at the interface of the two substructures, positioned at the end of the β−β arch that connects strands β1 and β2 (β1-β2 arch) and the beginning of β2 .


Chemical Reactions Analysis

The chemical formula of Pro-Trp is C16H19N3O3 . The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research . Two core tripeptide fragments, Pro-Trp-Leu (OH) and Pro-Trp-Leu (NH2), were obtained .


Physical And Chemical Properties Analysis

Tryptophan (Trp) holds a unique place in biology for a multitude of reasons. It is the largest of all twenty amino acids in the translational toolbox. Its side chain is indole, which is aromatic with a binuclear ring structure, whereas those of Phe, Tyr, and His are single-ring aromatics . Due to the large and hydrophobic π-electron surface area, its aromatic side chain interacts with multiple other side chains in the protein, befitting its strategic locations in the protein structure .

Scientific Research Applications

  • Antioxidant and Anticancer Potential Pro-Trp, specifically the peptide Trp-Pro-Pro, has demonstrated significant antioxidant activities and anticancer properties. It exhibits strong cytotoxicity towards various cancer cell lines and induces early-stage apoptosis in cancer cells. This suggests its potential as a natural antioxidant and anticancer agent, making it a candidate for use in nutraceutical and pharmaceutical industries (Chi et al., 2015).

  • Photoluminescent Properties in Nanotechnology The introduction of tryptophan (Trp) residues in protein engineering has been shown to enhance the photoluminescent (PL) properties of gold nanoclusters. This advancement has relevance for applications in sensing, biological labeling, catalysis, and optics (Aires et al., 2021).

  • Proteomic Analysis Hydrazide-functionalized magnetic microspheres have been developed for the selective enrichment of tryptophan-containing peptides from complex samples, like mouse serum. This method helps identify more proteins as potential biomarkers, enhancing the sensitivity and specificity of proteomic analyses (Yu et al., 2011).

  • Protein Folding Studies Research involving Escherichia coli trp aporepressor (TR) has contributed to understanding protein folding mechanisms. This is particularly relevant in the context of cis/trans proline isomerization, providing insights into the complex folding behavior of proteins (Mann et al., 1995).

  • Spectral Protein Engineering Advances in genetic reprogramming allow the introduction of non-coded tryptophan analogues into proteins, facilitating the design of proteins with tailored spectral properties. This is significant for fluorescence methods in studying biological macromolecules (Budisa & Pal, 2004).

Future Directions

Future research directions include the efficient screening of antioxidant peptides , and the study of proximate tyrosine and tryptophan in proteins . This suggests spectral strategies for extracting mixed rates in other complex FRET problems .

properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-15(13-6-3-7-17-13)19-14(16(21)22)8-10-9-18-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17-18H,3,6-8H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKYKRQIAQHOOZ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428579
Record name L-Tryptophan, L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pro-Trp

CAS RN

35310-39-5
Record name L-Tryptophan, L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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